Product packaging for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole(Cat. No.:CAS No. 1234616-80-8)

2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Cat. No.: B1404927
CAS No.: 1234616-80-8
M. Wt: 176.21 g/mol
InChI Key: QHPXDCHWABIHKH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-hydroxymethyl-2H-indazole ( 1234616-80-8) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of 2H-indazole derivatives, a valuable scaffold in medicinal and heterocyclic chemistry. Indazole cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . This particular derivative, featuring a hydroxymethyl functional group at the 6-position, serves as a versatile synthetic intermediate. The hydroxymethyl group can be further functionalized, making this compound a useful building block for the development of more complex molecules for research applications . Indazole derivatives, in general, have been extensively studied and are known to exhibit various biological activities. They are found in compounds that modulate important biological targets such as Protein-Tyrosine Kinases, and have shown relevance in areas like signal transduction, cell proliferation, and angiogenesis . Furthermore, indazole-based compounds have been approved as pharmaceuticals, including drugs like pazopanib, demonstrating the high research value of this heterocyclic system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1404927 2,3-Dimethyl-6-hydroxymethyl-2H-indazole CAS No. 1234616-80-8

Properties

IUPAC Name

(2,3-dimethylindazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPXDCHWABIHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 3-methyl-6-nitro-1H-indazole using Methylcarbonate

3-methyl-6-nitro-1H-indazole can be methylated with methylcarbonate in the presence of a catalyst in an organic solvent to yield 2,3-dimethyl-6-nitro-2H-indazole. This method involves adding 3-methyl-6-nitro-1H-indazole to a reaction flask, dissolving it in an organic solvent, adding methylcarbonate and a catalyst, and stirring the mixture. The mixture is then warmed to between 40-100°C and reacted for 10-20 hours. After the reaction is complete and the mixture cools to room temperature, processing yields the desired product as a yellow solid.

  • Solvents: Suitable organic solvents include CH2Cl2, DMSO, DMF, THF, Virahol, propyl carbinol, or acetone, with DMF being preferred.
  • Advantages: This method is environmentally friendly and simple to operate. Compared to using trimethylammonium oxygen a tetrafluoro borate, the cost is greatly reduced. The toxicity hazard is also much lower than using methyl-sulfate, and the reaction conditions are simpler compared to using trimethyl orthoformate.

Example Procedure:

  • 3-methyl-6-nitro-1H-indazole (1.3 g, 0.007 mol) was added to an anhydrous reaction flask, followed by 30 mL of methylene dichloride and 5 mL of DMSO.
  • The mixture was stirred until dissolved, then 1.26 g (0.014 mol) of methylcarbonate and 0.86 g (0.0077 mol) of triethylene diethylamine were added.
  • The reaction solution was heated to 40°C and reacted for 20 hours, then cooled to room temperature.
  • The mixture was extracted with saturated sodium bicarbonate aqueous solution (100 mL * 3), and the organic phase was dried with anhydrous sodium sulfate and filtered.
  • The filtrate was distilled under reduced pressure to yield 0.68 g of a yellow solid, with a yield of 50.8%.

Spectroscopic Data:

¹H NMR (400MHz, DMSO-d6): \$$ \delta \$$ 2.67 (s, 3H), 4.17 (s, 3H), 7.73 (d, J=9.2Hz, 1H), 7.93 (d, J=8.8Hz, 1H), 8.51 (s, 1H).

Methylation with Iodomethane

2,3-Dimethyl-6-nitro-2H-indazole can be prepared using metallic sodium, 2-propanol, 3-methyl-6-nitro-1H-indazole, and iodomethane.

Procedure:

  • Dissolve metallic sodium (3.22 g) in 140 mL of refluxing 2-propanol.
  • Add this solution to 3-methyl-6-nitro-1H-indazole (13 g), then add iodomethane (30 g) in small portions.
  • Reflux the mixture for 5 hours.
  • Cool the suspension to room temperature, filter, and wash with 2-propanol to obtain the product as a yellow solid (yield: 12 g).

Crystal Data:

Formula C9H9N3O2
Z 2
M 191.19
F(000) 200
Space Group Triclinic, P1
Hall Symbol -P 1
Radiation Mo K\$$ \alpha \$$
\$$ \lambda \$$ 0.71073 Å
a 6.5800 (13) Å
b 7.2050 (14) Å
c 10.752 (2) Å
\$$ \alpha \$$ 75.07 (3)°
\$$ \beta \$$ 74.67 (3)°
\$$ \gamma \$$ 66.73 (3)°
V 444.81 (19) Å\$$^3\$$

Methylation with Dimethyl Carbonate

3-methyl-6-nitro-1H-indazole can be methylated using dimethyl carbonate (DMC) in the presence of triethylenediamine (DABCO) in DMF.

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of DMF.
  • Stir the mixture for 15 minutes at room temperature, then add dimethyl carbonate (6.04 g, 67 mmol) dropwise.
  • Heat the reaction mixture to reflux and stir for 6 hours.
  • Cool to room temperature, add 120 mL of water, and stir for 15 minutes. A large amount of light-yellow solid will precipitate.
  • Filter and dry the solid to obtain 2,3-dimethyl-6-nitro-2H-indazole (8.66 g, 81.1% yield).

Spectroscopic Data:

¹HNMR (400MHz, DMSO-d6) \$$ \delta \$$: 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=9.2 Hz, 1H), 7.93 (d, J=8.8 Hz, 1H), 8.51 (s, 1H). Melting point: 187-187.6 °C.

Preparation of 2,3-dimethyl-6-amino-2H-indazole from 2,3-dimethyl-6-nitro-2H-indazole

2,3-dimethyl-6-nitro-2H-indazole can be reduced to 2,3-dimethyl-6-amino-2H-indazole using tin(II) chloride in the presence of hydrochloric acid.

Procedure:

  • To a stirred solution of 2,3-dimethyl-6-nitro-2H-indazole (1.13 g) in 2-methoxyethyl ether (12 mL) at 0°C, add a solution of tin(II) chloride (4.48 g) in 8.9 mL of concentrated HCl dropwise over 5 minutes.
  • After the addition is complete, remove the ice bath and allow the solution to stir for an additional 30 minutes.
  • Add approximately 40 mL of diethyl ether to the reaction, resulting in precipitate formation.
  • Isolate the resulting precipitate by filtration and wash with diethyl ether to afford a yellow solid (1.1 g, 95%), the HCl salt of 2,3-dimethyl-2H-indazol-6-amine.

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-hydroxymethyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,3-Dimethyl-6-carboxy-2H-indazole.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

2,3-Dimethyl-6-hydroxymethyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, enhancing binding affinity. The indazole ring can participate in π-π stacking interactions, contributing to the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Compound Substituents Molecular Weight Key Properties
2,3-Dimethyl-6-hydroxymethyl-2H-indazole -CH₃ (2,3), -CH₂OH (6) ~177.2 Moderate hydrophilicity; hydrogen-bonding capacity
2,3-Dimethyl-6-nitro-2H-indazole -CH₃ (2,3), -NO₂ (6) 191.19 Electron-withdrawing nitro group; lower solubility; higher reactivity
2,3-Dimethyl-6-amino-2H-indazole -CH₃ (2,3), -NH₂ (6) ~161.2 Protonatable amine; enhanced solubility in acidic media
3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid -COOH (6), -O (3) ~206.2 Ionizable carboxylic acid; high polarity and solubility
Substituent Impact:
  • Nitro (-NO₂): Reduces solubility and increases metabolic stability but may introduce toxicity risks .
  • Amino (-NH₂): Improves water solubility (especially as hydrochloride salts) and enables conjugation reactions .
Solubility and logP:
  • Hydroxymethyl derivative: Estimated logP ~1.5 (moderate solubility in polar solvents).
  • Nitro analog: logP ~2.1 (lipophilic, poorly water-soluble) .
  • Amino derivative (as hydrochloride): logP ~0.8 (high aqueous solubility) .

Stability and Reactivity

  • Hydroxymethyl group : Susceptible to oxidation under acidic conditions, forming carboxylic acid derivatives .
  • Nitro group : Stable under ambient conditions but may decompose under UV light or strong reducing agents .
  • Amino group: Prone to oxidation; often stabilized as hydrochloride salts .

Biological Activity

2,3-Dimethyl-6-hydroxymethyl-2H-indazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Its unique structure, characterized by an indazole core with hydroxymethyl and methyl substituents, suggests diverse interactions with biological targets.

  • Molecular Formula : C₁₀H₁₂N₂O
  • Molecular Weight : 176.22 g/mol
  • Structure : The indazole framework, with specific functional groups, may enhance solubility and reactivity compared to other derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been evaluated through various cell viability assays, such as MTT and CellTiter-Glo assays, which measure the proliferation of cancer cells upon treatment.

Assay Type Methodology Results
Cell Viability AssayTreatment of cancer cells with varying concentrationsReduction in cell viability; EC50 values indicate effective concentration for 50% reduction

The effectiveness of this compound as an anticancer agent is often quantified by the calculation of EC50 values, which reflect its potency in reducing cell viability.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies using in vivo models (e.g., carrageenan-induced edema) have shown that this compound can inhibit the production of inflammatory mediators like cyclooxygenase-2 (COX-2).

Model Type Methodology Results
In Vivo ModelsCarrageenan-induced edema; measurement of inflammatory markersSignificant reduction in inflammation; IC50 values reflect inhibitory strength

The compound's ability to modulate inflammatory pathways positions it as a candidate for further therapeutic exploration.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance:

  • Inhibition of PI3Kδ activity has been noted, where kinetic parameters such as Km and Vmax are determined to elucidate its mode of inhibition.

Case Studies and Research Findings

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, and how can reaction yields be improved?

Synthesis of indazole derivatives often involves cyclization of hydrazines with ketones or aldehydes under acidic or catalytic conditions. For hydroxymethyl-substituted indazoles, protecting group strategies (e.g., using acetyl or benzyl groups) are critical to prevent side reactions during functionalization. Refluxing in acetic acid with sodium acetate (as a mild base) improves regioselectivity and minimizes decomposition . For scale-up, solvent choice (e.g., DMF or ethanol) and inert atmospheres (nitrogen) enhance reproducibility . Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .

How can the structural integrity of this compound be validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Software like SHELXL refines crystallographic data, while ORTEP-III visualizes thermal ellipsoids to assess atomic displacement. Validation tools (e.g., PLATON) check for missed symmetry, twinning, or solvent effects . Complementary techniques like 1H/ 13C^1 \text{H}/\ ^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups.

What analytical methods are recommended for assessing purity and stability?

  • HPLC/LC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluents) .
  • Stability Studies : Store samples at -20°C under nitrogen to prevent hydroxymethyl oxidation. Accelerated degradation studies (40°C/75% RH) identify susceptibility to hydrolysis or photolysis .

Advanced Research Questions

How can structure-activity relationships (SAR) be explored for hydroxymethyl-substituted indazoles?

Systematic SAR studies require:

  • Functional Group Modifications : Replace the hydroxymethyl group with esters, ethers, or halides to evaluate steric/electronic effects .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict binding affinities .

What experimental strategies resolve contradictions in crystallographic or spectroscopic data?

  • Redundant Refinement : Use SHELXL to test alternative space groups or restraint models.
  • Cross-Validation : Compare SC-XRD data with powder XRD to detect polymorphism or solvate formation .
  • Dynamic NMR : Resolve conformational equilibria (e.g., hydroxymethyl rotamers) via variable-temperature experiments .

How can mechanistic insights into indazole reactivity be gained?

  • Isotopic Labeling : Incorporate 18O^{18} \text{O} or 2H^2 \text{H} into the hydroxymethyl group to track reaction pathways .
  • Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis or in-situ IR spectroscopy during synthesis .

Methodological Challenges and Solutions

How to address low reproducibility in indazole crystallization?

  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for optimal crystal growth .
  • Additives : Use ionic liquids or surfactants to modify crystal habit .

What strategies improve sensitivity in trace impurity detection?

  • Derivatization : Convert hydroxymethyl groups to fluorescent tags (e.g., dansyl chloride) for LC-MS/MS detection .
  • 2D NMR : Utilize 1H-13C^1 \text{H-}^{13} \text{C} HSQC to resolve overlapping impurity signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-6-hydroxymethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-6-hydroxymethyl-2H-indazole

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